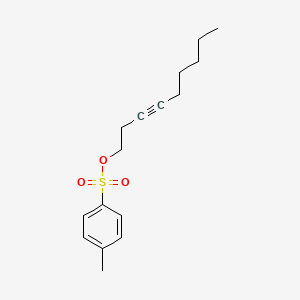
Non-3-ynyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-3-ynyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H22O3S and a molecular weight of 294.4 g/mol . It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and non-3-yn-1-ol. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Non-3-ynyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with non-3-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Non-3-ynyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.
Major Products Formed
Scientific Research Applications
Non-3-ynyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Non-3-ynyl 4-methylbenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce new functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
3-Butynyl p-toluenesulfonate: Similar in structure but with a shorter alkyne chain.
Propargyl p-toluenesulfonate: Another similar compound with an alkyne group but differing in the length and substitution of the carbon chain.
Uniqueness
Non-3-ynyl 4-methylbenzenesulfonate is unique due to its longer alkyne chain, which provides different reactivity and steric properties compared to shorter-chain analogs. This makes it particularly useful in specific synthetic applications where the length of the alkyne chain is crucial .
Properties
Molecular Formula |
C16H22O3S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
non-3-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H22O3S/c1-3-4-5-6-7-8-9-14-19-20(17,18)16-12-10-15(2)11-13-16/h10-13H,3-6,9,14H2,1-2H3 |
InChI Key |
TZQLRNRMHAJTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)
![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)
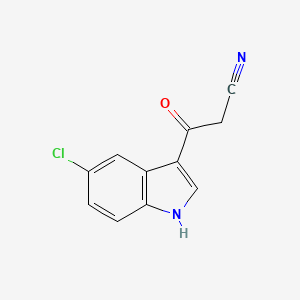
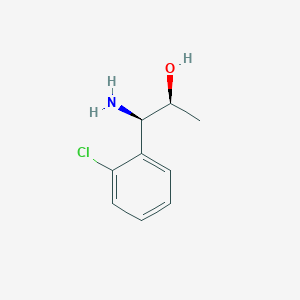
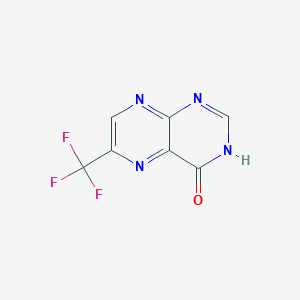
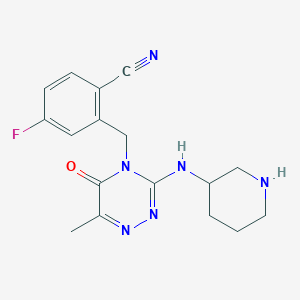
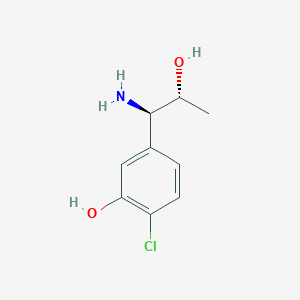
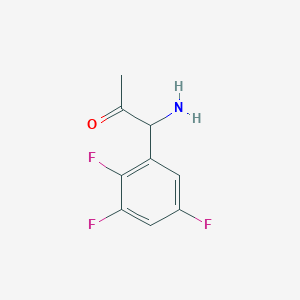
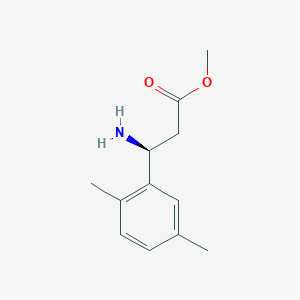

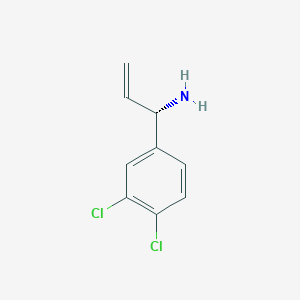
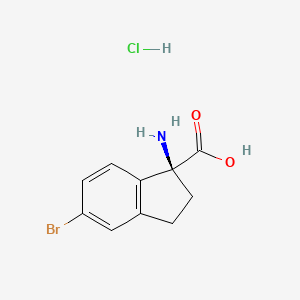
![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
